Cas no 1354028-08-2 ([2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester)
![[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1354028-08-2x500.png)
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- [2-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
- tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate
- AM97259
- [2-((S)-2-Amino-3-methylbutyrylamino)cyclohexyl]isopropylcarbamic acid tert-butyl ester
- [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
-
- インチ: 1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1
- InChIKey: HPAOBEHLYZCSDI-GPANFISMSA-N
- SMILES: O(C(C)(C)C)C(N(C(C)C)C1CCCCC1NC([C@H](C(C)C)N)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 457
- トポロジー分子極性表面積: 84.7
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083475-500mg |
2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester |
1354028-08-2 | 500mg |
£755.00 | 2022-03-01 |
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl esterに関する追加情報
Compound CAS No. 1354028-08-2: A Comprehensive Overview
The compound with CAS No. 1354028-08-2, named [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, is a highly specialized organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound is characterized by its complex structure, which includes a cyclohexane ring, an isopropyl group, and a tert-butyl ester moiety. The presence of the tert-butyl ester group suggests that this compound may be used as an intermediate in the synthesis of more complex molecules or as a protective group in organic chemistry.
The cyclohexane ring in the structure is a key feature, as it provides a rigid framework that can influence the compound's physical properties and reactivity. The isopropyl group attached to the cyclohexane ring adds to the molecule's stereochemical complexity, potentially making it useful in applications requiring specific spatial arrangements. Additionally, the (S)-configuration at the amino acid residue indicates that this compound may exhibit enantioselective properties, which are highly desirable in pharmaceutical and biotechnological applications.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. The synthesis of this compound likely involves multi-step processes, including nucleophilic substitutions, amide bond formations, and possibly stereoselective reactions to achieve the desired configuration. The use of tert-butyl esters as protecting groups has been well-documented in peptide synthesis and other areas of organic chemistry, making this compound a valuable intermediate in various chemical workflows.
In terms of applications, this compound could serve as a building block for larger biomolecules or as a precursor for drug delivery systems. Its structure suggests potential use in pharmaceutical development, where stereochemistry and molecular complexity are critical for bioavailability and efficacy. Furthermore, the presence of an amino acid residue may indicate its role in peptide synthesis or as a component in bioconjugates.
From an analytical perspective, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing compounds like this one. These methods allow for precise determination of molecular structure and stereochemistry, ensuring that compounds meet rigorous quality standards required for research and development.
Recent studies have highlighted the importance of such compounds in biomedical research, particularly in areas such as enzyme inhibition and drug design. The ability to manipulate molecular structures at such a detailed level has opened new avenues for creating molecules with tailored functionalities. For instance, the cyclohexane ring could be modified to introduce additional functional groups, enhancing the compound's versatility in different chemical environments.
In conclusion, CAS No. 1354028-08-2 represents a sophisticated molecule with diverse potential applications across multiple disciplines. Its unique structure and stereochemical features make it a valuable asset in contemporary chemical research. As advancements in synthetic methods continue to evolve, compounds like this one will undoubtedly play pivotal roles in driving innovation across industries.
1354028-08-2 ([2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester) Related Products
- 163837-57-8((R)-(4-Chlorophenyl)(phenyl)methanamine)
- 1806759-83-0(2-Amino-6-(difluoromethyl)pyridine-4-methanol)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 2227731-40-8((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid)
- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1804698-34-7(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)
- 7494-00-0(3,5-Dichloro-4-thiocyanatoaniline)
- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)




